molecular formula C11H9F2NO3 B2890816 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866150-59-6

2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Cat. No.: B2890816
CAS No.: 866150-59-6
M. Wt: 241.194
InChI Key: FDIYXAWZVLZPIH-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a cyclopropane dicarboxylic acid core functionalized with a 3,5-difluorophenyl carboxamide group. Compounds with this structural motif are of significant interest in medicinal chemistry and pharmaceutical research. Structurally similar cyclopropane carboxylic acid derivatives are investigated for a range of biological activities. Patents indicate that related compounds are explored for their potential anti-cancer and anti-proliferative properties . Furthermore, other closely related (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid has been identified as interacting with bacterial beta-lactamase, suggesting potential relevance in research addressing antibiotic resistance . The presence of the difluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. This product is intended for research applications in laboratory settings only, including use as a reference standard, a building block in organic synthesis, or for in vitro biological screening. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-5-1-6(13)3-7(2-5)14-10(15)8-4-9(8)11(16)17/h1-3,8-9H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIYXAWZVLZPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc or copper.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Carbamoylation: The final step involves the formation of the carbamoyl group through the reaction of the intermediate with an isocyanate or a carbamoyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

2-[(3,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The difluorophenyl group is particularly important for binding affinity and specificity, while the cyclopropane ring can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include cyclopropanecarboxylic acids with substituted phenylcarbamoyl groups or halogenated aromatic systems. Key comparisons are outlined below:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-[(3,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid 3,5-difluorophenyl, carbamoyl Not explicitly stated Hypothesized use in drug design Inferred
1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid (Cyclanilide) 2,4-dichlorophenyl ~240.0 Plant growth regulator
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid 4-bromo-2-fluorophenyl 259.08 Intermediate in organic synthesis
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid Methoxycarbonyl 158.15 (C7H10O4) Chiral building block
Key Observations:
  • Halogenation Effects: The 3,5-difluorophenyl group in the target compound likely enhances metabolic stability compared to non-halogenated analogs (e.g., cyclanilide’s dichlorophenyl group confers herbicidal activity) . Fluorine atoms also reduce basicity and increase membrane permeability relative to chlorine or bromine substituents.
  • Carbamoyl vs. Ester Groups : The carbamoyl linkage (as in the target compound) may improve hydrogen-bonding capacity compared to ester-containing analogs like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (), which is primarily a chiral synthon .

Q & A

Q. How is the herbicidal mode of action validated using molecular techniques?

  • Gene knockout studies in model plants (e.g., Arabidopsis thaliana) identify target pathways (e.g., auxin signaling). Transcriptomics (RNA-seq) and proteomics (2D-DIGE) reveal differential expression of enzymes like acetolactate synthase (ALS). In situ hybridization localizes compound accumulation in plant tissues .

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